2-Tert-butyl-3-hydroxybenzenesulfonamide
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Overview
Description
2-Tert-butyl-3-hydroxybenzenesulfonamide is an organic compound with the molecular formula C10H15NO3S and a molecular weight of 229.30 g/mol . This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a sulfonamide group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-hydroxybenzenesulfonamide typically involves the reaction of 2-tert-butylphenol with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by the reaction with ammonia or an amine to form the sulfonamide . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted benzene derivatives. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
2-Tert-butyl-3-hydroxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein interactions. The hydroxy group can participate in hydrogen bonding and redox reactions, while the tert-butyl group provides steric hindrance and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-1,1,3,3-tetramethylguanidine: Similar in structure but with a guanidine group instead of a sulfonamide group.
Sulfonimidates: Compounds with a similar sulfonyl group but different nitrogen-containing substituents.
Uniqueness
2-Tert-butyl-3-hydroxybenzenesulfonamide is unique due to the combination of its functional groups, which provide distinct reactivity and interactions. The presence of the hydroxy group allows for additional chemical transformations, while the sulfonamide group offers potential biological activity and metal coordination properties .
Properties
Molecular Formula |
C10H15NO3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-tert-butyl-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-10(2,3)9-7(12)5-4-6-8(9)15(11,13)14/h4-6,12H,1-3H3,(H2,11,13,14) |
InChI Key |
BKMNMOBNSDSCAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1S(=O)(=O)N)O |
Origin of Product |
United States |
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